molecular formula C25H22ClN3O B11413720 1-(2-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11413720
M. Wt: 415.9 g/mol
InChI Key: IMGJYFXYSOVVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core structure with various substituents, including a chlorophenyl group and a benzodiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole intermediate, which is then coupled with the pyrrolidinone core. Key steps include:

    Formation of the Benzodiazole Intermediate: This involves the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzodiazole ring.

    Coupling with Pyrrolidinone: The benzodiazole intermediate is then reacted with a chlorophenyl-substituted pyrrolidinone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications:

Mechanism of Action

The mechanism by which 1-(2-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, leading to modulation of their activity. This interaction can result in various pharmacological effects, including potential therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC): Similar in structure but differs in the presence of a dimethylamino group.

    1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT): Contains a benzodioxole ring instead of a benzodiazole.

    1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP): Similar pyrrolidinone core but with different substituents.

Uniqueness

1-(2-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of a chlorophenyl group, a benzodiazolyl moiety, and a pyrrolidinone core. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O/c1-17-10-12-18(13-11-17)15-29-23-9-5-3-7-21(23)27-25(29)19-14-24(30)28(16-19)22-8-4-2-6-20(22)26/h2-13,19H,14-16H2,1H3

InChI Key

IMGJYFXYSOVVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.